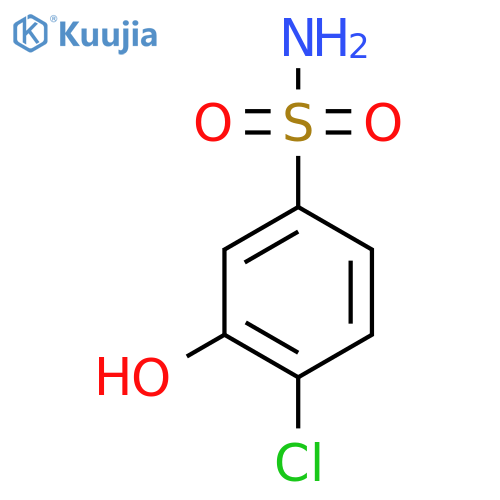

Cas no 1243373-66-1 (4-Chloro-3-hydroxybenzenesulfonamide)

4-Chloro-3-hydroxybenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-CHLORO-3-HYDROXYBENZENESULFONAMIDE

- GS1112

- MB33347

- 4-Chloro-3-hydroxybenzenesulfonamide

-

- インチ: 1S/C6H6ClNO3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,(H2,8,10,11)

- InChIKey: SWFDSYLXNIGXEF-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(=CC=1O)S(N)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 248

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 88.8

4-Chloro-3-hydroxybenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002534-1g |

4-Chloro-3-hydroxybenzenesulfonamide |

1243373-66-1 | 97% | 1g |

$1445.30 | 2023-09-03 | |

| Enamine | EN300-7866004-10.0g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 10.0g |

$3561.0 | 2025-02-22 | |

| Enamine | EN300-7866004-1.0g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 1.0g |

$828.0 | 2025-02-22 | |

| Enamine | EN300-7866004-0.5g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 0.5g |

$795.0 | 2025-02-22 | |

| Alichem | A014002534-500mg |

4-Chloro-3-hydroxybenzenesulfonamide |

1243373-66-1 | 97% | 500mg |

$847.60 | 2023-09-03 | |

| Alichem | A014002534-250mg |

4-Chloro-3-hydroxybenzenesulfonamide |

1243373-66-1 | 97% | 250mg |

$504.00 | 2023-09-03 | |

| Enamine | EN300-7866004-0.05g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 0.05g |

$695.0 | 2025-02-22 | |

| Enamine | EN300-7866004-0.25g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 0.25g |

$762.0 | 2025-02-22 | |

| Enamine | EN300-7866004-5.0g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 5.0g |

$2401.0 | 2025-02-22 | |

| Enamine | EN300-7866004-2.5g |

4-chloro-3-hydroxybenzene-1-sulfonamide |

1243373-66-1 | 95.0% | 2.5g |

$1623.0 | 2025-02-22 |

4-Chloro-3-hydroxybenzenesulfonamide 関連文献

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

4-Chloro-3-hydroxybenzenesulfonamideに関する追加情報

Recent Advances in the Study of 4-Chloro-3-hydroxybenzenesulfonamide (CAS: 1243373-66-1)

4-Chloro-3-hydroxybenzenesulfonamide (CAS: 1243373-66-1) is a sulfonamide derivative that has garnered significant attention in recent chemical and biomedical research due to its potential applications in drug discovery and development. This compound, characterized by its chloro and hydroxy functional groups on the benzene ring, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, shedding light on its potential as a lead compound in medicinal chemistry.

One of the key areas of research involving 4-Chloro-3-hydroxybenzenesulfonamide is its role as an inhibitor of carbonic anhydrases (CAs), a family of enzymes implicated in numerous physiological and pathological processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition against CA IX and CA XII, isoforms overexpressed in hypoxic tumors. The study utilized X-ray crystallography to elucidate the binding mode of the compound within the active site of CA IX, revealing critical interactions with zinc-coordinated water molecules and hydrophobic residues. These findings suggest its potential as a targeted therapeutic agent for cancer treatment.

In addition to its anticancer properties, 4-Chloro-3-hydroxybenzenesulfonamide has been investigated for its antimicrobial activity. A recent publication in Bioorganic & Medicinal Chemistry Letters reported its efficacy against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The study employed in vitro assays and molecular docking simulations to identify the compound's mechanism of action, which involves disruption of bacterial folate biosynthesis. This dual functionality—targeting both human enzymes and microbial pathways—highlights its versatility in drug development.

The synthetic routes to 4-Chloro-3-hydroxybenzenesulfonamide have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable, green chemistry approach using microwave-assisted synthesis, which reduced reaction times and improved yields compared to conventional methods. This advancement is particularly relevant for industrial-scale production, addressing previous challenges related to cost and efficiency.

Despite these promising developments, challenges remain in the clinical translation of 4-Chloro-3-hydroxybenzenesulfonamide. Pharmacokinetic studies indicate moderate bioavailability and rapid clearance in rodent models, necessitating further structural modifications to enhance its drug-like properties. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these limitations. The compound's safety profile and off-target effects are also under investigation, with preliminary data suggesting a favorable toxicity profile in vitro.

In conclusion, 4-Chloro-3-hydroxybenzenesulfonamide (CAS: 1243373-66-1) represents a multifaceted chemical entity with significant potential in oncology and infectious disease therapeutics. Its unique structural features and biological activities continue to inspire innovative research across chemical biology and pharmaceutical sciences. Future studies will likely focus on optimizing its pharmacological properties and exploring combination therapies to maximize its clinical impact.

1243373-66-1 (4-Chloro-3-hydroxybenzenesulfonamide) 関連製品

- 2248389-76-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylate)

- 1225227-24-6(3-5-(azetidin-3-yl)-1,2,4-oxadiazol-3-ylpyridine)

- 1806849-94-4(5-Bromo-3-cyano-2-formylbenzoic acid)

- 923170-31-4(N-1-(4-Methylbenzenesulfonyl)piperidin-4-ylidenehydroxylamine)

- 21886-56-6(2,3'-Dichloroacetophenone)

- 1909348-07-7(2-chloro-1-(2-ethyl-2H-1,2,3-triazol-4-yl)ethan-1-one)

- 1261802-51-0(2-Methoxy-6-(trifluoromethyl)-3-(2-(trifluoromethyl)phenyl)pyridine)

- 95602-94-1(2-Cyclohexen-1-one,6-[(1S)-1-hydroxy-1,5-dimethyl-4-hexen-1-yl]-3-methyl-, (6S)-)

- 1613303-64-2(1-(2-Chlorophenyl)-3-methyl-1H-pyrazole)

- 86828-69-5(POLYDEOXYADENYLIC-THYMIDYLIC ACID SODIUM SALT)